Chymostatin - 51759-76-3

Chymostatin

Catalog Number: EVT-1545050
CAS Number: 51759-76-3
Molecular Formula: C31H41N7O6
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Chymostatin can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis typically involves peptide coupling reactions that form the complex structure of chymostatin. One common method includes the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The synthesis requires careful control of reaction conditions to ensure high yields and purity.

Biotechnological synthesis often employs microbial fermentation techniques, utilizing specific strains of Streptomyces that naturally produce chymostatin. This method can yield larger quantities of the compound while maintaining its biological activity .

Molecular Structure Analysis

Chymostatin's molecular structure features a complex arrangement of amino acids that contribute to its inhibitory properties. The structure includes a phenylalanine residue at the C-terminal, which plays a significant role in binding to target proteases. The stereochemistry of the molecule is critical; for instance, the presence of specific chirality in its amino acid components influences its interaction with enzymes .

Structural Data

  • Molecular Formula: C₁₆H₁₉N₃O₄S
  • SMILES Notation: OC(C(NC(NC(C1NC(NCC1)=N)C([F,Cl,Br,I]C)=O)=O)CC2=CC=CC=C2)=O
  • InChI Key: MRXDGVXSWIXTQL-HYHFHBMOSA-N
Chemical Reactions Analysis

Chymostatin primarily acts as an inhibitor in various biochemical reactions involving proteases. Its mechanism involves binding to the active site of these enzymes, preventing substrate access and thereby inhibiting their catalytic activity. For example, in the presence of chymostatin, chymotrypsin's activity is significantly reduced, demonstrating its effectiveness as an inhibitor .

Technical Details

  • Inhibition Concentration: 1 U chymotrypsin is inhibited to 49% of its original activity by approximately 1.8 μg of chymostatin.
  • Solubility: Chymostatin is soluble in glacial acetic acid or dimethyl sulfoxide but shows limited solubility in water and organic solvents like ethyl acetate .
Mechanism of Action

Chymostatin inhibits proteases through competitive inhibition. It binds to the active site of serine proteases like chymotrypsin, forming a stable enzyme-inhibitor complex that prevents substrate cleavage. This action effectively reduces protein degradation rates in biological systems . The structural features of chymostatin allow it to mimic substrate interactions closely, enhancing its inhibitory potency.

Data on Mechanism

  • Type of Inhibition: Competitive
  • Target Proteases: Chymotrypsin, papain, and other serine proteases.
Physical and Chemical Properties Analysis

Chymostatin exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in glacial acetic acid; sparingly soluble in water.

Chemical Properties

These properties make chymostatin suitable for various biochemical applications while requiring careful handling due to its biological activity .

Applications

Chymostatin has several scientific applications primarily in biochemical research:

  • Protease Inhibition Studies: Used extensively to study protease functions and mechanisms by inhibiting specific enzymes during experiments.
  • Cellular Studies: Employed to investigate protein degradation pathways within cells, particularly in muscle tissues.
  • Pharmaceutical Research: Investigated for potential therapeutic applications due to its ability to modulate proteolytic activities involved in diseases such as cancer and neurodegenerative disorders .
Introduction to Chymostatin in Protease Research

Chymostatin, a peptide aldehyde protease inhibitor, has been instrumental in elucidating protease functions across biochemical and pharmacological domains. Isolated from Streptomyces species, this compound specifically targets chymotrypsin-like serine proteases and certain cysteine proteases through its reversible aldehyde group-mediated mechanism. Its unique ability to form transition-state complexes with enzymes has made it indispensable for dissecting proteolytic pathways and developing targeted therapeutic strategies [1] [5].

Historical Discovery and Early Characterization

Chymostatin was first isolated in the early 1970s from actinomycete fermentations during systematic screens for protease inhibitors. Initial studies identified it as a potent inhibitor of chymotrypsin (Ki ~10⁻⁸ M) and cathepsin G, characterized by its peptide-like structure featuring a C-terminal aldehyde group (–CHO) essential for activity. This reactive aldehyde forms covalent hemiacetal adducts with catalytic serine residues, enabling specific transition-state stabilization [1] [4]. Early structural analysis revealed chymostatin comprises a tripeptide backbone (N-acetyl-L-leucyl-L-leucyl-L-phenylalaninal) with stereospecificity critical for inhibition. Its discovery provided the first evidence that microbial metabolites could achieve high selectivity against mammalian proteases, opening avenues for natural product-derived enzyme inhibitors [5] [7].

  • Table 1: Fundamental Characteristics of Chymostatin
    PropertyValue
    CAS Registry Number9076-44-2
    Molecular Weight607.70 g/mol
    Primary TargetsChymotrypsin, Cathepsin G, Chymase
    Inhibitory MechanismTransition-state aldehyde binder
    SolubilityDMSO (50 mg/mL)

Role in Advancing Protease Inhibition Studies

Chymostatin’s impact extends beyond basic inhibition to enabling critical methodological advances:

  • Defining Protease Functions: By selectively inhibiting chymotrypsin-like serine proteases, chymostatin helped characterize angiotensin II (Ang II)-independent pathways in cardiovascular physiology. Experiments showed chymostatin-sensitive chymase converts angiotensin I to Ang II in human tissues, explaining why ACE inhibitors alone fail to suppress Ang II fully [1] [2]. This redefined therapeutic approaches to hypertension.

  • Tool for Protease Classification: Competitive activity-based protein profiling (ABPP) using fluorophosphonate probes demonstrated chymostatin’s selectivity. In Leishmania spp., it inhibited >90% of prolyl oligopeptidase (LmxM.36.6750) activity at 10 µM while sparing other serine hydrolases, confirming its utility in functional serinome mapping [9].

  • Benchmark for Inhibitor Design: Chymostatin’s limitations (peptide instability, moderate plasma half-life) spurred synthetic improvements. Non-peptide inhibitors like NK3201 (IC₅₀ = 2.5 nM for human chymase) exhibit 35-fold greater potency and oral bioavailability, addressing chymostatin’s pharmacological constraints [2].

  • Table 2: Selectivity Profile of Chymostatin vs. Synthetic Inhibitors

    InhibitorChymase IC₅₀Cathepsin G IC₅₀Selectivity Ratio
    Chymostatin0.28 µM0.15 µM1.9
    Suc-Val-Pro-PheP(OPh)₂0.0028 µM>100 µM>35,700
    BCEAB0.0054 µMInactive at 10 µM>1,850

Significance in Biochemical and Pharmacological Research

Biochemical Applications

  • Protein Stabilization: Chymostatin prevents proteolytic degradation during protein purification (e.g., recombinant enzymes), maintaining yield and activity when added to lysis buffers at 10–20 µg/mL [5] [6].
  • Cellular Mechanism Studies: In muscle atrophy models, 20 µM chymostatin reduced protein breakdown by 20–40% by inhibiting lysosomal cathepsins and Ca²⁺-dependent proteases, revealing protease-driven turnover pathways [3].

Therapeutic Target Validation

  • Cardiovascular Diseases: Chymostatin-sensitive chymase promotes cardiac fibrosis via TGF-β activation. Inhibiting chymase with chymostatin in rodent models attenuated extracellular matrix remodeling, confirming chymase as a druggable target [1] [6].
  • Inflammatory Lung Injury: In paraquat-induced acute lung injury, chymostatin (2 mg/kg, i.p.) suppressed TNF-α, IL-1β, and HMGB1 release by >60% and inhibited NF-κB nuclear translocation, demonstrating anti-inflammatory efficacy [4].
  • Oncology: Chymostatin selectively inhibits proliferation of KRAS-mutant lung adenocarcinoma cells (H441; IC₅₀ = 1.2 µM) by blocking chymase-mediated EGFR transactivation, sparing normal lung epithelia [4].
  • Antiviral Research: It inhibits SARS-CoV-2 main protease (Mpro) with IC₅₀ = 15.8 µM, providing a scaffold for broad-spectrum coronavirus inhibitors [4] [8].

  • Table 3: Key Pharmacological Applications of Chymostatin

    Therapeutic AreaModelKey Outcome
    Acute Lung InjuryParaquat-treated mice↓ IL-1β/IL-6 by 70%; ↑ endocan expression
    Hypertension2K1C rats↓ Renal vascular resistance; ↑ plasma K⁺
    CancerH441 lung cancer cellsSelective cytotoxicity (IC₅₀ = 1.2 µM)
    LeishmaniasisLeishmania mexicanaTarget validation of serine hydrolases

Concluding Remarks

Chymostatin remains a cornerstone of protease research due to its well-characterized mechanism and broad applicability. Its role in validating chymase and other chymotrypsin-like proteases as therapeutic targets has accelerated drug discovery, yielding clinically advanced inhibitors. Future research will leverage its scaffold to develop non-peptidic derivatives with enhanced stability and selectivity, particularly in oncology and infectious diseases where protease dysregulation drives pathology.

  • Table 4: Key Compounds Mentioned
    Compound NamePrimary Category
    ChymostatinProtease Inhibitor
    NK3201Synthetic Chymase Inhibitor
    Suc-Val-Pro-PheP(OPh)₂Peptidyl Chymase Inhibitor
    BCEABNon-peptide Chymase Inhibitor
    LactacystinProteasome Inhibitor

Properties

CAS Number

51759-76-3

Product Name

Chymostatin

IUPAC Name

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid

Molecular Formula

C31H41N7O6

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)

InChI Key

MRXDGVXSWIXTQL-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O

Synonyms

chymostatin

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.